Cas no 933-67-5 (7-Methylindole)

7-Methylindole structure
7-Methylindole structure
7-Methylindole
933-67-5
C9H9N
131.174462080002
MFCD00005684
40319
24885320

7-Methylindole Properties

Names and Identifiers

    • 7-Methylindole
    • 7-METHYL-1H-INDOLE
    • 7-Metylindole
    • 7-Me-indole
    • 7-METHYINDOLE
    • 7-Methyl-indol
    • 7-methyl-indole
    • 7-Metlylindole
    • Indole,7-methyl
    • NSC 618
    • 7-Methylindol
    • 1H-Indole, 7-methyl-
    • Indole, 7-methyl-
    • 7-methyl indole
    • 7Z1E6HIT9S
    • KGWPHCDTOLQQEP-UHFFFAOYSA-N
    • 7-Methyl-indol;
    • PubChem7243
    • 7-Methyl-1H-indole #
    • KSC487A6J
    • Indole, 7-methyl- (8CI)
    • BIDD:GT0219
    • NSC618
    • AMBZ0214
    • 1H-Indole, 7-methyl- (9CI)
    • BCP26569
    • 7-Methyl-1H-indole (ACI)
    • Indole, 7-methyl- (7CI, 8CI)
    • HY-W007670
    • 7-Methyl-1H-indole; NSC 618
    • AB2914
    • DB-011507
    • Indole, 7-methyl-;7-Methyl-1H-indole
    • Z1171217428
    • M1702
    • Q4642877
    • SCHEMBL129649
    • NS00039551
    • M-3944
    • AB00504
    • BDBM50232879
    • MFCD00005684
    • CS-W007670
    • NSC-618
    • AKOS005202960
    • SY005774
    • F0001-2248
    • DTXSID60239374
    • 7-Methylindole, 97%
    • CG-0508
    • 933-67-5
    • InChI=1/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H
    • CHEMBL326430
    • EINECS 213-270-1
    • UNII-7Z1E6HIT9S
    • EN300-74873
    • +Expand
    • MFCD00005684
    • KGWPHCDTOLQQEP-UHFFFAOYSA-N
    • 1S/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H3
    • C1C=C(C)C2=C(C=CN2)C=1
    • 111088

Computed Properties

  • 131.07300
  • 1
  • 0
  • 0
  • 131.073
  • 10
  • 122
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.6
  • nothing
  • 0
  • 15.8

Experimental Properties

  • 2.47630
  • 15.79000
  • 1.6070 (estimate)
  • Negligible
  • 266°C(lit.)
  • 80.0 to 84.0 deg-C
  • 266℃
  • Not determined
  • Water Partition Coefficient
  • Light Sensitive
  • 1.0202

7-Methylindole Security Information

  • GHS07 GHS07
  • 3
  • S26-S36-S36/37/39
  • R21/22; R36
  • Xi Xi
  • NONH for all modes of transport
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Store at room temperature
  • 36/37/38
  • Warning
  • 13

7-Methylindole Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Methylindole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00647I-1g
7-Methyl-1H-indole
933-67-5 98%
1g
$4.00 2024-04-20
A2B Chem LLC
AC84590-1g
7-Methylindole
933-67-5 98%
1g
$4.00 2024-07-18
Aaron
AR0064FU-1g
7-Methyl-1H-indole
933-67-5 97%
1g
$3.00 2024-07-18
abcr
AB150439-5 g
7-Methylindole, 98%; .
933-67-5 98%
5g
€97.90 2023-05-09
Alichem
A199009945-100g
7-Methyl-1H-indole
933-67-5 98%
100g
$196.00 2023-08-31
Apollo Scientific
OR6655-5g
7-Methyl-1H-indole
933-67-5 98%
5g
£22.00 2023-09-01
Enamine
EN300-74873-0.05g
7-methyl-1H-indole
933-67-5 95%
0.05g
$19.0 2023-05-03
Life Chemicals
F0001-2248-0.25g
7-methyl-1H-indole
933-67-5 95%+
0.25g
$18.0 2023-11-21
Matrix Scientific
006871-5g
7-Methylindole, 98%
933-67-5 98%
5g
$74.00 2023-09-09
MedChemExpress
HY-W007670-10g
7-Methylindole
933-67-5
10g
¥180 2024-05-22

7-Methylindole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Intermolecular Nucleophilic Addition Reaction of a C-7 Anion from N -[Bis(dimethylamino)phosphoryl]indole to Electrophiles/Arynes: Synthesis of 7-Substituted Indoles
Sharma, Esha; Kaur, Manjot; Kaur, Babaldeep; Kaur, Amarjit; Singh, Paramjit; et al, Synlett, 2022, 33(1), 84-87

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Hafnium, hexakis[μ5-[[4,4′-([2,2′-bipyridine]-5,5′-diyl-κN1,κN1′)bis[benzoato-κO… Solvents: Acetonitrile ,  2,2,2-Trifluoroethanol ;  12 h, rt
Reference
Metal-Organic Layers Hierarchically Integrate Three Synergistic Active Sites for Tandem Catalysis
Quan, Yangjian; Lan, Guangxu; Shi, Wenjie; Xu, Ziwan; Fan, Yingjie; et al, Angewandte Chemie, 2021, 60(6), 3115-3120

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Methanol
Reference
Preparation of alkyl-substituted indoles in the benzene portion. Part 2
Muratake, Hideaki; Natsume, Mitsutaka, Heterocycles, 1989, 29(4), 783-94

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Trimethylamine oxide ,  Cobalt, [[3′,3′′′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[[1,1′-biphenyl]… ,  [(2,3,4,5-η)-2,5-Bis(3,5-dimethylphenyl)-3,4-diphenyl-2,4-cyclopentadien-1-one]t… Solvents: Methanol ;  16 h, 80 °C
Reference
Iron(II)-Catalyzed Aerobic Biomimetic Oxidation of N-Heterocycles
Manna, Srimanta ; Kong, Wei-Jun ; Backvall, Jan-E., Chemistry - A European Journal, 2021, 27(55), 13725-13729

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: 2306758-00-7 Solvents: Methanol ;  4 - 12 h, rt
Reference
Efficient acceptorless photo-dehydrogenation of alcohols and N-heterocycles with binuclear platinum(II) diphosphite complexes
Zhong, Jian-Ji; To, Wai-Pong; Liu, Yungen; Lu, Wei; Che, Chi-Ming, Chemical Science, 2019, 10(18), 4883-4889

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 40 h, 40 - 45 °C; cooled
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
A systematic study of two complementary protocols allowing the general, mild and efficient deprotection of N-pivaloylindoles
Ruiz, Miriam; Sanchez, J. Domingo; Lopez-Alvarado, Pilar; Menendez, J. Carlos, Tetrahedron, 2012, 68(2), 705-710

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  40 h, 40 - 45 °C
1.2 Reagents: Water
Reference
Deprotection of N-pivaloylindoles, carbazoles and beta-carbolines with a lithium base
Sanchez, J. Domingo; Avendano, Carmen; Menendez, J. Carlos, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1, 1-5

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 40 h, 40 - 45 °C; 45 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
An efficient procedure for the deprotection of N-pivaloylindoles, carbazoles and β-carbolines with LDA
Avendano, Carmen; Sanchez, J. Domingo; Menendez, J. Carlos, Synlett, 2005, (1), 107-110

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride ,  Water Solvents: Tetrahydrofuran ;  2 h, 40 °C
Reference
Palladium-catalyzed reductive coupling of aromatic bromides and trimethylsilyldiazomethane: its application to methylation of aromatic compounds
Wang, Shuai; Yang, Cheng; Sun, Shuo; Sun, Hanli; Wang, Jianbo, Youji Huaxue, 2020, 40(11), 3881-3888

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Pinacolborane Catalysts: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, yttrium(3+) salt (3:1) Solvents: Toluene ;  36 h, 120 °C
Reference
Application of rare earth silicon amide as catalyst in preparing indole or indole derivative
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride ,  Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- Solvents: Ethanol ;  24 h, 30 °C
Reference
Acceptorless Dehydrogenation of N-Heterocycles by Merging Visible-Light Photoredox Catalysis and Cobalt Catalysis
He, Ke-Han; Tan, Fang-Fang; Zhou, Chao-Zheng; Zhou, Gui-Jiang; Yang, Xiao-Long; et al, Angewandte Chemie, 2017, 56(11), 3080-3084

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Diglyme
Reference
Lateral lithiation reactions promoted by heteroatomic substituents
Clark, Robin D.; Jahangir, Alam, Organic Reactions (Hoboken, 1995, 47,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Bis(neopentyl glycolato)diboron Catalysts: Diisopropylethylamine Solvents: Methanol ,  Tetrahydrofuran ;  12 h, rt
Reference
A switchable redox annulation of 2-nitroarylethanols affording N-heterocycles: photoexcited nitro as a multifunctional handle
Wang, Bin; Ren, Hongyuan; Cao, Hou-Ji; Lu, Changsheng; Yan, Hong, Chemical Science, 2022, 13(37), 11074-11082

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: o-Xylene ;  36 h, 140 °C; 140 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Potassium tert-butoxide-promoted acceptorless dehydrogenation of N-heterocycles
Liu, Tingting; Wu, Kaikai; Wang, Liandi; Yu, Zhengkun, Advanced Synthesis & Catalysis, 2019, 361(17), 3958-3964

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Cobalt oxide (Co3O4) Solvents: Dimethyl sulfoxide ;  24 h, rt → 140 °C
Reference
Highly Ordered Mesoporous Cobalt Oxide as Heterogeneous Catalyst for Aerobic Oxidative Aromatization of N-Heterocycles
Cao, Yue; Wu, Yong; Zhang, Yuanteng; Zhou, Jing; Xiao, Wei; et al, ChemCatChem, 2021, 13(16), 3679-3686

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Naphthalene ,  Sodium Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.2 Reagents: Oxygen ;  20 - 40 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Dehydrogenation of N-Heterocycles by Superoxide Ion Generated through Single-Electron Transfer
Huang, Yuan-Qiong; Song, Hong-Jian; Liu, Yu-Xiu; Wang, Qing-Min, Chemistry - A European Journal, 2018, 24(9), 2065-2069

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Stannous chloride Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane ,  Water
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Chloroform
Reference
Ruthenium-catalyzed heteroannulation of anilines with alkanolammonium chlorides leading to indoles
Cho, C. S.; Kim, J. H.; Kim, T.-J.; Shim, S. C., Tetrahedron, 2001, 57(16), 3321-3329

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Stannous chloride Catalysts: Triphenylphosphine ,  Ruthenium trichloride Solvents: 1,4-Dioxane ,  Water
Reference
Ruthenium-catalyzed synthesis of indoles from anilines and trialkanolammonium chlorides in an aqueous medium
Cho, Chan Sik; Kim, Jin Hwang; Shim, Sang Chul, Tetrahedron Letters, 2000, 41(11), 1811-1814

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: 2174072-55-8 Solvents: o-Xylene ;  48 h, 140 °C
Reference
Acceptorless Dehydrogenation of N-Heterocycles and Secondary Alcohols by Ru(II)-NNC Complexes Bearing a Pyrazoyl-indolyl-pyridine Ligand
Wang, Qingfu ; Chai, Huining ; Yu, Zhengkun, Organometallics, 2018, 37(4), 584-591

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Acetic acid ,  Indium Solvents: Benzene ;  5 h, 80 °C
Reference
Synthesis of indoles from o,β-dinitrostyrenes via indium/acetic acid-mediated reductive heterocyclizations
Lee, Geunsoo; Choi, Jaehwan; Lee, Byung Min; Kim, Byeong Hyo, Heterocycles, 2013, 87(1), 155-162

7-Methylindole Raw materials

7-Methylindole Preparation Products

7-Methylindole Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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7-Methylindole Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:933-67-5)7-Methylindole
sfd14677
99.9%
200kg
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Amadis Chemical Company Limited
(CAS:933-67-5)7-Methylindole
A10988
99%/99%
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158.0/787.0